molecular formula C7H15NO3 B15356987 tert-butyl N-ethylcarbamoperoxoate CAS No. 42930-05-2

tert-butyl N-ethylcarbamoperoxoate

Cat. No.: B15356987
CAS No.: 42930-05-2
M. Wt: 161.20 g/mol
InChI Key: VSHNKPLBANPFNT-UHFFFAOYSA-N
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Description

These compounds are typically used in organic synthesis as oxidizing agents or intermediates for introducing peroxide functionalities. Their reactivity stems from the labile O–O bond, which facilitates radical or electrophilic reactions under controlled conditions .

Properties

CAS No.

42930-05-2

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

tert-butyl N-ethylcarbamoperoxoate

InChI

InChI=1S/C7H15NO3/c1-5-8-6(9)10-11-7(2,3)4/h5H2,1-4H3,(H,8,9)

InChI Key

VSHNKPLBANPFNT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OOC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemistry: Tert-butyl N-ethylcarbamoperoxoate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions of the amine group during the synthesis process. Biology: The compound is utilized in the study of enzyme mechanisms and inhibition, particularly in the context of proteases and other amine-containing enzymes. Medicine: Industry: The compound is used in the production of various chemicals, including agrochemicals and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-ethylcarbamoperoxoate exerts its effects involves the formation of a stable carbamate bond, which protects the amine group from unwanted reactions. The molecular targets and pathways involved include the amine groups in peptides and proteins, where the compound acts as a temporary shield during chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-ethylcarbamoperoxoate with structurally or functionally related compounds, focusing on molecular properties, stability, reactivity, and safety.

Compound Molecular Formula Molecular Weight (g/mol) Stability Reactivity Applications Safety Profile
This compound Likely C₇H₁₅NO₃ ~161.2 (estimated) Sensitive to heat, light, and acids Generates radicals upon decomposition; reacts with nucleophiles (e.g., amines, thiols) Organic synthesis, polymerization initiator Potential explosive; requires inert storage
tert-Butyl Hydroperoxide (TBHP) C₄H₁₀O₂ 90.12 Stable at RT but decomposes at >100°C Oxidizes alcohols to ketones; epoxidizes alkenes Industrial oxidations, epoxidation reactions Corrosive; explosive above 70% concentration
Ethyl Carbamate C₃H₇NO₂ 89.09 Stable under neutral conditions Hydrolyzes to ethanol and urea under acidic/basic conditions Pharmaceuticals, cosmetics Suspected carcinogen (limited evidence)
Benzoyl Peroxide C₁₄H₁₀O₄ 242.23 Shock-sensitive; decomposes at 80°C Radical initiator for polymerization; acne treatment Plastics, dermatology Flammable; skin irritant

Key Findings:

Stability :

  • This compound is less stable than ethyl carbamate but more reactive than TBHP due to its carbamoperoxoate structure. Its decomposition risks are comparable to benzoyl peroxide but require stricter temperature control .
  • TBHP and benzoyl peroxide exhibit higher thermal stability but become hazardous at elevated temperatures.

Reactivity :

  • Carbamoperoxoates are uniquely suited for selective oxidations in organic synthesis, whereas TBHP is preferred for bulk industrial processes. Ethyl carbamate lacks oxidizing properties but serves as a precursor in drug synthesis.

This contrasts with benzoyl peroxide, which has well-documented flammability and irritation risks.

Applications :

  • This compound’s niche lies in specialized radical reactions, while TBHP dominates large-scale oxidations. Ethyl carbamate and benzoyl peroxide have dual industrial/medical roles.

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